4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole
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Overview
Description
4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound belonging to the benzoxadiazole family. It is characterized by a benzene ring fused with an oxadiazole ring, where the oxadiazole ring contains a chlorine atom at the 4-position and an oxo group at the 1-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxadiazole ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxadiazole oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted benzoxadiazoles.
Scientific Research Applications
4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential as an enzyme inhibitor and therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular pathways, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Similar structure but with a nitro group at the 7-position.
4-Fluoro-7-nitrobenzofurazan: Contains a fluorine atom instead of chlorine.
6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid: A derivative with an extended alkyl chain.
Uniqueness
4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to its specific substitution pattern and the presence of both chlorine and oxo groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-chloro-1-oxido-2,1,3-benzoxadiazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-4-2-1-3-5-6(4)8-11-9(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRHXCVJAZRIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=[N+](ON=C2C(=C1)Cl)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523707 |
Source
|
Record name | 4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90361-94-7 |
Source
|
Record name | 4-Chloro-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80523707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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